Terpendole I

Overview

Description

Terpendole I is a fungal indole diterpene, a class of compounds known for their complex molecular structures and significant biological activities. These compounds are typically isolated from fungi and have been found to exhibit various biological activities, including tremorgenicity, insecticidal properties, and pollen growth inhibition . This compound, in particular, has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terpendole I involves the construction of a decahydro-1H-benzo[f]chromene system using an intermolecular Diels-Alder reaction. The starting materials for this synthesis include 2-methyl-1,3-cyclohexanedione and indole-2-carboxylic acid . The reaction conditions typically involve the use of a dienophile and a diene intermediate, which undergo cyclization to form the desired product.

Industrial Production Methods: The fungus Albophoma yamanashiensis has been identified as a natural producer of this compound .

Chemical Reactions Analysis

Types of Reactions: Terpendole I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, which may have different inhibitory effects on ACAT .

Scientific Research Applications

Terpendole I has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactivity of indole diterpenes. In biology, this compound is used to investigate the mechanisms of fungal secondary metabolite production and their ecological roles. In medicine, its inhibitory effect on ACAT makes it a potential candidate for developing treatments for cholesterol-related disorders .

Mechanism of Action

The mechanism of action of terpendole I involves its inhibition of ACAT, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, this compound reduces the formation of cholesteryl esters, thereby affecting cholesterol metabolism . This inhibition is achieved through the binding of this compound to the active site of ACAT, preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Terpendole I is part of a larger family of indole diterpenes, which includes compounds such as terpendole E, paspalinine, and paxilline . These compounds share a common core structure consisting of a cyclic diterpene skeleton and an indole moiety. each compound exhibits unique biological activities and structural features. For example, terpendole E is known for its inhibitory effect on the mitotic kinesin Eg5, while paxilline is a potent tremorgenic mycotoxin . The uniqueness of this compound lies in its specific inhibition of ACAT, which distinguishes it from other indole diterpenes with different molecular targets and biological activities .

Biological Activity

Terpendole I is an indole diterpene compound primarily isolated from the fungus Volutella citrinella. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on sterol O-acyltransferase (SOAT) enzymes, which are implicated in lipid metabolism and various disease states, including cancer and cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

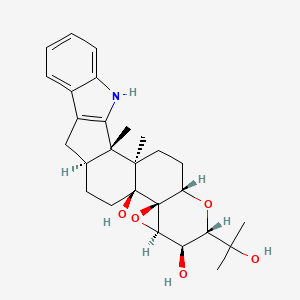

This compound features a complex structure characterized by an indole-diterpene backbone. The molecular formula for this compound is , indicating significant structural complexity with multiple rings and functional groups that contribute to its biological activity. The detailed structural elucidation was achieved through various spectroscopic techniques, including NMR and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 655.81 g/mol |

| Absorbance Maxima (UV) | 213, 248, 290 nm |

| IR Absorption Peaks | 3413, 2977, 2930, 1458 cm |

Inhibition of Sterol O-Acyltransferase

This compound has been studied for its inhibitory effects on SOAT enzymes. SOAT1 and SOAT2 play crucial roles in cholesterol esterification and are associated with various pathologies. Research indicates that while some congeners of terpendoles exhibit strong inhibitory activity against SOAT1 and SOAT2, this compound itself has shown reduced or negligible inhibitory effects compared to its derivatives.

- IC50 Values : The inhibitory concentration required to achieve 50% inhibition (IC50) of SOAT activity varies among terpendole congeners. For instance, newer congeners like Terpendole N exhibited significant inhibition with IC50 values in the low micromolar range.

Antimicrobial Activity

Studies have also assessed the antimicrobial properties of this compound. It has demonstrated weak antimicrobial effects against certain pathogens, including Candida albicans, suggesting potential applications in treating fungal infections. However, its efficacy remains limited compared to other antifungal agents.

Structure-Activity Relationships (SAR)

The biological activity of terpendoles is closely linked to their structural features. The presence of specific ring systems and functional groups influences their interaction with target enzymes. For example:

- Ring Systems : Compounds with multiple consecutive rings tend to exhibit enhanced SOAT inhibitory activity.

- Functional Groups : Modifications in hydroxyl and carbonyl groups can significantly alter the potency and selectivity towards SOAT isozymes.

Case Studies

- In Vitro Studies : A study conducted on various terpendole congeners revealed that while this compound showed limited SOAT inhibition, derivatives like Terpendole N were effective in reducing cholesterol levels in cell lines.

- Animal Models : In vivo studies using animal models indicated a potential role for terpendoles in modulating lipid profiles, although further research is needed to confirm these findings and understand the underlying mechanisms.

Properties

IUPAC Name |

(1S,2R,5S,7S,8R,9R,11S,12S,15S)-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOANWZRKXOJTC-ZWNZASDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4([C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)[C@H](O4)[C@@H]([C@H](O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.